4-methyl-N-(3-methylbutan-2-yl)pyridin-3-amine
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Overview
Description
4-methyl-N-(3-methylbutan-2-yl)pyridin-3-amine is an organic compound with the molecular formula C11H18N2. It is a hindered amine, which means it has a bulky substituent near the nitrogen atom, making it a chemically differentiated building block for organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-(3-methylbutan-2-yl)pyridin-3-amine can be achieved through hydroamination methods. One such method involves the reaction of 4-methylpyridine with 3-methyl-2-butanamine under specific conditions . The reaction mass is heated to reflux temperature and stirred for several hours, followed by cooling and the addition of sodium hydroxide solution .
Industrial Production Methods
The use of specialized equipment and controlled environments ensures the purity and yield of the compound .
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-(3-methylbutan-2-yl)pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding nitro or hydroxyl derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
4-methyl-N-(3-methylbutan-2-yl)pyridin-3-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition.
Medicine: Explored as a precursor for drug candidates, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-methyl-N-(3-methylbutan-2-yl)pyridin-3-amine involves its interaction with molecular targets such as enzymes or receptors. The bulky substituent near the nitrogen atom can influence its binding affinity and specificity. This compound may inhibit enzyme activity by blocking the active site or altering the enzyme’s conformation .
Comparison with Similar Compounds
Similar Compounds
- N-(2-methylpentan-2-yl)pyridin-3-amine
- 2-methoxy-N-(2,4,4-trimethylpentan-2-yl)pyridin-3-amine
- N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide
Uniqueness
4-methyl-N-(3-methylbutan-2-yl)pyridin-3-amine is unique due to its specific structural features, such as the 4-methyl and 3-methylbutan-2-yl substituents.
Properties
Molecular Formula |
C11H18N2 |
---|---|
Molecular Weight |
178.27 g/mol |
IUPAC Name |
4-methyl-N-(3-methylbutan-2-yl)pyridin-3-amine |
InChI |
InChI=1S/C11H18N2/c1-8(2)10(4)13-11-7-12-6-5-9(11)3/h5-8,10,13H,1-4H3 |
InChI Key |
JONMHBNAMXXHIG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NC=C1)NC(C)C(C)C |
Origin of Product |
United States |
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